N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrimidine derivative featuring a sulfanylacetamide side chain and two dimethylphenyl substituents. The dimethylphenyl groups enhance lipophilicity, while the sulfanyl moiety may facilitate interactions with cysteine residues in biological targets .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-14-8-9-20(16(3)10-14)28-22-18(11-26-28)23(25-13-24-22)30-12-21(29)27-19-7-5-6-15(2)17(19)4/h5-11,13H,12H2,1-4H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBTUFHCLRUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : Approximately 344.44 g/mol
This compound belongs to a class of acetamides known for diverse biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through multi-step synthetic routes. Notably, ultrasound-assisted synthesis methods have been reported to enhance yields and reduce reaction times compared to conventional methods.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Cell Line Studies : Compounds related to this compound have shown moderate activity against various cancer cell lines such as TK-10 (renal cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range. These results suggest potential for further development as anticancer agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in inflammatory processes and cancer progression. Some derivatives exhibit weak to moderate inhibitory activity against COX-I and COX-II with IC50 values ranging from 0.52 to 22.25 μM .
- Interaction with Cellular Pathways : The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with kinases and other signaling pathways critical in cancer biology.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Similarities and Key Variations
The compound shares a pyrazolo[3,4-d]pyrimidine core with several analogs, but differences in substituents critically influence properties:
Physicochemical Properties
- Melting Point (MP) : Fluorinated analogs (e.g., Example 83, MP 302–304°C) exhibit higher MPs due to stronger intermolecular forces (e.g., dipole-dipole interactions from fluorine) . The target compound likely has a lower MP (~250–280°C estimated) due to less polar substituents.
- Synthetic Complexity: The chromenone hybrid () requires multi-step synthesis, whereas the target compound and benzothieno analog () may utilize Suzuki-Miyaura couplings or SNAr reactions .
Q & A
Q. Experimental Design Considerations :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., sulfanylation kinetics) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
Q. Example Optimization Table :
| Parameter | Baseline (Yield) | Optimized (Yield) | Method |
|---|---|---|---|
| Temperature | 80°C (65%) | 100°C (78%) | Microwave |
| Catalyst Loading | 5 mol% Pd (60%) | 7 mol% Pd (72%) | DoE |
| Solvent Ratio | DMF:H₂O (1:1) | DMF:H₂O (3:1) | Kinetic Study |
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability or target selectivity. Strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Molecular Docking : Validate binding modes to kinases or receptors (e.g., hydrophobic interactions with pyrimidine cores) .
- Metabolic Stability Tests : Compare in vitro (microsomal assays) vs. in vivo (rodent PK) data to assess bioavailability discrepancies .
Case Study : Conflicting IC₅₀ values for kinase inhibition (0.5 μM vs. 5 μM) were resolved by standardizing ATP concentrations across labs .
Basic: What are the solubility challenges, and how can they be addressed?
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include:
- Co-solvents : Use DMSO:water mixtures (10–20% DMSO) for in vitro assays .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability (e.g., 80% release over 24h) .
- Salt Formation : Synthesize hydrochloride salts to improve solubility in polar solvents .
Advanced: How to analyze regioselectivity in sulfanylation reactions?
Regioselectivity is influenced by electronic and steric factors:
- Computational Modeling : DFT calculations predict preferential attack at the pyrimidine C4 position due to lower activation energy (ΔG‡ = 25 kcal/mol) .
- Isotopic Labeling : Use S-labeled reagents to track sulfur incorporation via MS/MS fragmentation .
- Crystallographic Data : Compare bond angles in intermediates (e.g., 109.5° for sp³-hybridized sulfur) .
Basic: What spectroscopic techniques characterize degradation products?
- LC-MS/MS : Identify hydrolyzed products (e.g., free acetamide at m/z 120.08) under acidic conditions .
- FTIR : Detect oxidation of sulfanyl to sulfoxide (S=O stretch at 1040 cm⁻¹) .
- Stability Studies : Accelerated testing (40°C/75% RH) reveals degradation pathways (e.g., photooxidation) .
Advanced: How to validate target engagement in cellular models?
- Chemical Proteomics : Use biotinylated analogs for pull-down assays to identify binding proteins .
- Thermal Shift Assays : Monitor target protein melting temperature (ΔTm >2°C indicates binding) .
- CRISPR Knockout Models : Confirm activity loss in target-deficient cell lines .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity Screening : EC₅₀ >100 μM in HEK293 cells suggests moderate cytotoxicity .
- PPE : Use nitrile gloves and fume hoods due to potential skin irritation .
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced: How to address batch-to-batch variability in biological assays?
- QC Metrics : Enforce HPLC purity >98% and NMR integration thresholds (e.g., <2% impurities) .
- Bioassay Standardization : Include reference inhibitors (e.g., staurosporine) to normalize activity data .
- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., solvent residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
